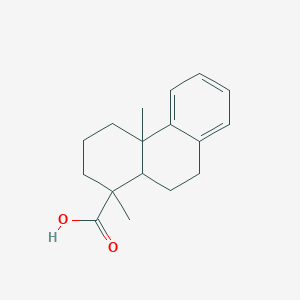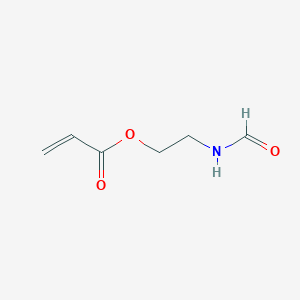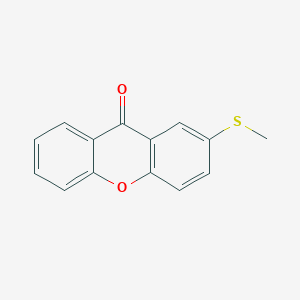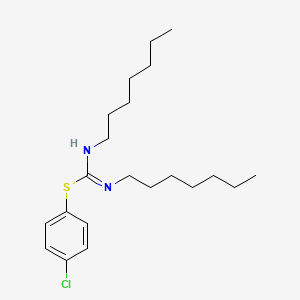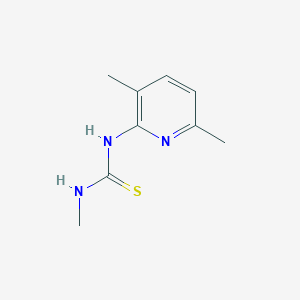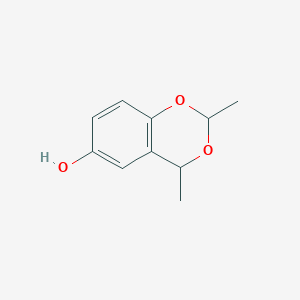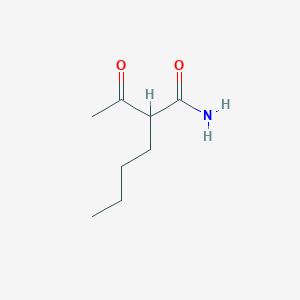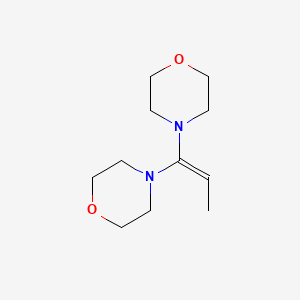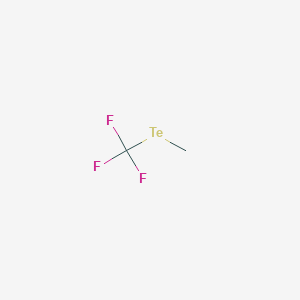
6-Amino-3-methoxy-2-methylphenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-methoxy-2-methylphenol;hydrochloride is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzene ring, along with a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methoxy-2-methylphenol;hydrochloride typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methoxylation: The hydroxyl group at the 3-position is methylated using a methylating agent such as dimethyl sulfate or methyl iodide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-methoxy-2-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives with modified functional groups.
Substitution: Halogenated, alkylated, or sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
6-Amino-3-methoxy-2-methylphenol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-methoxy-2-methylphenol;hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical reactions.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Antimicrobial Activity: The compound’s structure allows it to disrupt microbial cell membranes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-methylphenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxy-2-methylphenol: Lacks the amino group, affecting its biological activity.
2-Methyl-3-nitrophenol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
6-Amino-3-methoxy-2-methylphenol;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and methoxy groups on the aromatic ring enhances its versatility in various applications, distinguishing it from similar compounds.
Propiedades
Número CAS |
60512-84-7 |
|---|---|
Fórmula molecular |
C8H12ClNO2 |
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
6-amino-3-methoxy-2-methylphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5-7(11-2)4-3-6(9)8(5)10;/h3-4,10H,9H2,1-2H3;1H |
Clave InChI |
PLALGUQZSZKISZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1O)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


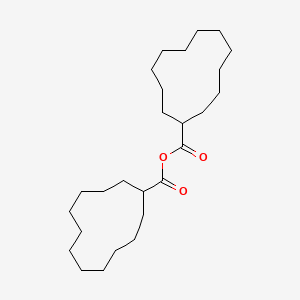
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
